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Compound of Interest

Compound Name: Acid-PEG2-C2-Boc

Cat. No.: B605134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Acid-PEG2-C2-Boc linker is a bifunctional molecule integral to the fields of bioconjugation

and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras

(PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This polyethylene glycol (PEG)-

based linker possesses a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected

amine.[3] The PEG component enhances the solubility and pharmacokinetic properties of the

resulting conjugate, while the two functional groups allow for a controlled, stepwise conjugation

strategy.[4][5]

The carboxylic acid moiety can be activated to form a stable amide bond with a primary or

secondary amine on a target molecule. This reaction is a cornerstone of bioconjugation

chemistry. Subsequently, the Boc protecting group can be removed under mild acidic

conditions to expose a primary amine, which is then available for further conjugation.[3] These

application notes provide detailed protocols for the amide coupling reaction of Acid-PEG2-C2-
Boc with an amine-containing molecule using common coupling reagents.

Data Presentation
The efficiency of the amide coupling reaction is influenced by the choice of coupling reagent,

solvent, and reaction conditions. Below is a summary of typical quantitative data for amide

coupling reactions involving PEG-acid linkers.
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Coupling
Reagent

Base
(optional)

Solvent
Temperatur
e (°C)

Reaction
Time (h)

Typical
Yield (%)

EDC/NHS DIPEA DMF/DCM Room Temp 2 - 12 70 - 90

HATU DIPEA/TEA DMF Room Temp 1 - 4 85 - 98

DCC/HOBt N/A DCM/DMF
0 to Room

Temp
2 - 8 60 - 85

Note: The data presented in this table are representative values for amide coupling reactions of

PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid group of Acid-PEG2-C2-Boc with

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to

form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

Acid-PEG2-C2-Boc

Amine-containing molecule

EDC hydrochloride

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

Reaction vessel

Magnetic stirrer
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Standard laboratory glassware

Purification system (e.g., HPLC, column chromatography)

Procedure:

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Acid-PEG2-C2-
Boc (1.0 equivalent) in anhydrous DMF or DCM.

Activation: To the solution from step 1, add NHS (1.2 equivalents) and EDC hydrochloride

(1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to pre-

activate the carboxylic acid.

Coupling: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in

anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA (2-3

equivalents) to neutralize it. Add this solution to the activated Acid-PEG2-C2-Boc mixture.

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction

progress by an appropriate method (e.g., TLC or LC-MS).

Work-up and Purification: Once the reaction is complete, quench the reaction by adding

water. The product can be extracted with an organic solvent. The crude product is then

purified by a suitable method such as flash column chromatography or preparative HPLC to

yield the desired amide conjugate.

Protocol 2: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide

bond formation.

Materials:

Acid-PEG2-C2-Boc

Amine-containing molecule

HATU
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Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Reaction vessel

Magnetic stirrer

Standard laboratory glassware

Purification system (e.g., HPLC, column chromatography)

Procedure:

Preparation: Under an inert atmosphere, dissolve Acid-PEG2-C2-Boc (1.0 equivalent) and

HATU (1.1 equivalents) in anhydrous DMF.

Activation and Coupling: To the solution from step 1, add DIPEA or TEA (2.0 equivalents).

Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress

of the reaction by TLC or LC-MS.

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable

organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product is purified by flash column chromatography or preparative HPLC.
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Reactants & Reagents
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Caption: Experimental workflow for the Acid-PEG2-C2-Boc amide coupling reaction.

Caption: Structure of a PROTAC utilizing the Acid-PEG2-C2-Boc linker.
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Caption: PROTAC-mediated protein degradation signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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